4-(2-(Pyridin-3-yl)vinyl)cinnoline
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Overview
Description
4-(2-(Pyridin-3-yl)vinyl)cinnoline is a heterocyclic compound that features a cinnoline core with a pyridinyl vinyl substituent. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline typically involves the reaction of cinnoline derivatives with pyridine-based compounds. One common method is the condensation reaction between 4-vinylpyridine and cinnoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyridin-3-yl)vinyl)cinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or cinnoline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl ketones or aldehydes, while reduction could produce pyridinyl alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyridinyl or cinnoline rings.
Scientific Research Applications
4-(2-(Pyridin-3-yl)vinyl)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(Pyridin-3-yl)vinyl)cinnoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-2-yl)vinyl)cinnoline: A closely related compound with the pyridinyl group attached at the 2-position instead of the 3-position.
4-(2-(Pyridin-4-yl)vinyl)cinnoline: Another similar compound with the pyridinyl group attached at the 4-position.
2-Methylquinoline: A heterocyclic compound with a similar structure but different functional groups.
Uniqueness
4-(2-(Pyridin-3-yl)vinyl)cinnoline is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and distinct chemical properties compared to its analogues.
Properties
CAS No. |
5387-90-6 |
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Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-3-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H11N3/c1-2-6-15-14(5-1)13(11-17-18-15)8-7-12-4-3-9-16-10-12/h1-11H/b8-7+ |
InChI Key |
YKYGDIKVCGVTHM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
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